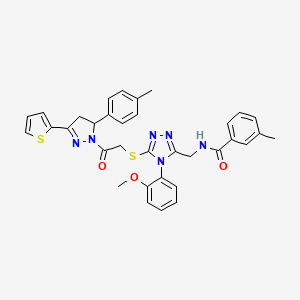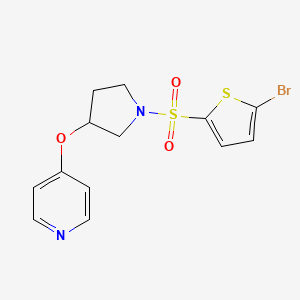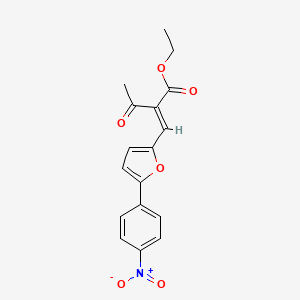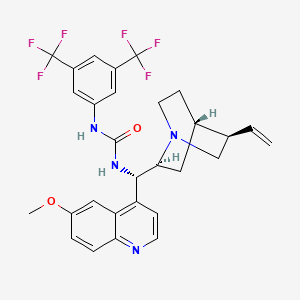
(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Trifluoromethyl)pyridin-3-yl)methanamine dihydrochloride, also known as TFPAM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
科学的研究の応用
Catalytic Applications
A study by Roffe et al. explored the synthesis of 1-(3-(pyridin-2-yl)phenyl)methanamine derivatives, which underwent C–H bond activation to afford unsymmetrical NCN′ pincer palladacycles. These palladacycles, similar in structure to the compound of interest, were characterized and showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Schiff Bases Synthesis and Potential Anticonvulsant Agents
Pandey and Srivastava synthesized a series of Schiff bases of 3-aminomethyl pyridine, through condensation with substituted aryl aldehydes/ketones. These compounds, structurally related to the target chemical, were screened for anticonvulsant activity, indicating potential applications in pharmaceuticals (Pandey & Srivastava, 2011).
Synthesis of Pesticide Precursors
Lu Xin-xin reviewed the synthesis processes of 2,3-dichloro-5-trifluoromethyl pyridine, a pyridine derivative containing fluorine like the compound , highlighting its wide use in synthesizing pesticides (Lu Xin-xin, 2006).
Functional Models for Methane Monooxygenases
Sankaralingam and Palaniandavar investigated diiron(III) complexes of tridentate 3N ligands, aiming to model methane monooxygenases. These complexes, related to the target compound through their pyridinyl components, were studied for their catalytic efficiency in selective hydroxylation of alkanes, showing potential in bio-inspired catalysis (Sankaralingam & Palaniandavar, 2014).
Imaging and Photocytotoxicity in Medical Research
Basu et al. synthesized iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine, a ligand structurally similar to the target compound. These complexes were investigated for their photocytotoxic properties and potential applications in cellular imaging and cancer therapy, utilizing red light for activation (Basu et al., 2014).
特性
IUPAC Name |
[2-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2.2ClH/c8-7(9,10)6-5(4-11)2-1-3-12-6;;/h1-3H,4,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWINAZDYKAVZHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-4-{[(4-methylphenyl)amino]methyl}phenol](/img/structure/B2725110.png)

![1-(4-{[1-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]amino}piperidin-1-yl)ethan-1-one](/img/structure/B2725112.png)






![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)


![1,3-Bis[3-(difluoromethoxy)phenyl]propane-1,3-dione](/img/structure/B2725131.png)
